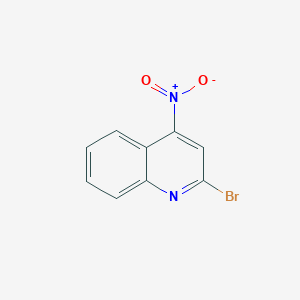

2-Bromo-4-nitroquinoline

Description

Contextualization within Halogenated Nitroquinoline Scaffolds

Halogenated nitroquinolines are a class of compounds that have garnered significant interest in research. The presence of a halogen, such as bromine, and a nitro group on the quinoline (B57606) ring system dramatically influences the molecule's electronic properties and reactivity. The nitro group, being a strong electron-withdrawing group, activates the quinoline ring, particularly the positions ortho and para to it, for nucleophilic substitution reactions. semanticscholar.org This makes the bromine atom in 2-Bromo-4-nitroquinoline susceptible to displacement by various nucleophiles, a key reaction in the synthesis of a wide array of quinoline derivatives. semanticscholar.org

The strategic placement of these functional groups can also impact the potential biological activity of the resulting compounds. Halogenated heterocycles are a known class of compounds with enhanced biological activity and improved pharmacokinetic properties compared to their non-halogenated counterparts. The introduction of electron-withdrawing nitro groups can further modify the chemical and biological properties of the quinoline scaffold. For instance, research on other halogenated nitroquinolines, such as 4-Chloro-7-iodo-3-nitroquinoline, highlights their potential in medicinal chemistry due to their diverse biological activities.

Importance of Quinolines as Privileged Structures in Synthetic and Medicinal Chemistry

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govresearcher.lifescielo.brresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.govscielo.br Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govresearcher.lifescielo.br

The versatility of the quinoline ring allows for the synthesis of a vast library of compounds with diverse pharmacological profiles. nih.govscielo.br The development of new synthetic routes to quinoline derivatives remains an active area of research, driven by the continuous search for more effective therapeutic agents. nih.govresearcher.life The easily accessible and well-understood nature of the quinoline scaffold facilitates its use in designing new drugs with optimized structures for specific biological targets. nih.gov The significance of quinoline-based compounds is underscored by the number of approved drugs and clinical candidates containing this moiety. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-5-8(12(13)14)6-3-1-2-4-7(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEYIWTXAADTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342382 | |

| Record name | 2-Bromo-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20146-63-8 | |

| Record name | 2-Bromo-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Nitroquinoline

Established Synthetic Pathways to 2-Bromo-4-nitroquinoline

A primary and effective method for the synthesis of this compound involves the chemical modification of a pre-existing quinoline (B57606) structure.

The synthesis of this compound can be achieved from 4-Nitroquinoline (B1605747) 1-Oxide. This precursor is a quinoline derivative known for its carcinogenic properties and its ability to induce DNA damage by forming stable quinolone monoadducts after metabolic reduction. wikipedia.orgnih.gov The N-oxide functional group in 4-Nitroquinoline 1-Oxide activates the C2 and C4 positions of the quinoline ring, facilitating reactions like bromination and nitration. semanticscholar.org

The reaction involves treating 4-Nitroquinoline 1-Oxide with a brominating agent such as Phosphorus Oxybromide (POBr₃). acsgcipr.org Phosphorus oxybromide acts as a deoxybromination reagent, replacing the oxygen of the N-oxide with a bromine atom at the 2-position while retaining the nitro group at the 4-position. acsgcipr.org This type of reaction, where an N-oxide is converted to a 2-haloquinoline, is a standard transformation in quinoline chemistry.

Reaction Conditions for a Related Transformation:

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 7-bromo-3-nitronaphthyridin-4-ol | Fuming nitric acid | Reflux for 3 hours | 7-bromo-3-nitronaphthyridin-4-ol | Not specified |

| Nitrated compound from previous step | POCl₃, anhydrous DMF | Heating, then cooling | 7-bromo-4-chloro-3-nitroquinoline | Not specified |

This table describes a similar reaction process for a related compound as detailed in the available literature.

Strategies for Derivatization of this compound

This compound serves as a versatile building block for creating more complex quinoline derivatives due to the distinct reactivity of its bromo and nitro substituents.

The bromine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. semanticscholar.orgresearchgate.net The presence of the strongly electron-withdrawing nitro group at the C4 position further activates the C2 position towards nucleophilic attack. semanticscholar.org

This reactivity allows for the introduction of a wide range of functionalities by reacting this compound with various nucleophiles. For instance, cyclic amines like morpholine (B109124) and piperazine (B1678402) can displace the bromide to form 2-substituted-4-nitroquinolines. semanticscholar.org These reactions are often facilitated by heat or microwave irradiation and can result in high yields. semanticscholar.org This approach is a convenient method for the polyfunctionalization of quinolines. semanticscholar.orgresearchgate.net

Examples of Nucleophilic Substitution on Bromoquinolines:

| Bromoquinoline Derivative | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline (B1267105) | Morpholine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Morpholinyl-5-nitroquinoline | 98% |

| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Piperazinyl-5-nitroquinoline | 87% |

Data from a study on a related bromo-nitroquinoline derivative. semanticscholar.org

The nitro group on the quinoline ring is also a key site for chemical modification, primarily through reduction to an amino group. semanticscholar.org This transformation is significant because aminoquinolines are crucial precursors for many biologically active compounds. semanticscholar.org

The reduction of the nitro group can be achieved using various reducing agents. Common methods include the use of iron powder in acetic acid or catalytic hydrogenation with reagents like palladium on carbon (Pd/C). semanticscholar.orgscispace.com These methods are generally chemoselective, meaning they can reduce the nitro group without affecting other functional groups like the bromo substituent. researchgate.net For example, heating with iron powder in aqueous acetic acid has been successfully used to reduce a nitroquinoline to its corresponding amino derivative. semanticscholar.org More recent methods have also explored metal-free reductions using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). doi.org

Reduction of a Nitroquinoline:

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Fe powder, CH₃COOH | 75 °C for 150 min | 5-Amino-6-bromoquinoline | 60% |

This table shows the conditions for the reduction of a related nitroquinoline. semanticscholar.org

Reactivity and Mechanistic Investigations of 2 Bromo 4 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-4-nitroquinoline

The quinoline (B57606) scaffold of this compound, rendered significantly electron-poor by the powerful electron-withdrawing nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This class of reactions is central to the functionalization of this molecule, allowing for the introduction of a wide range of substituents.

Amination Reactions: Conversion to Aminated Quinoline Derivatives

The reaction of this compound with various amine nucleophiles is a key method for creating aminated quinoline structures. In these SNAr reactions, the bromine atom at the C-2 position is typically displaced by the amine. The C-2 position is activated towards nucleophilic attack by both the adjacent ring nitrogen and the para-positioned nitro group. wikipedia.orgsinica.edu.tw The conversion of brominated nitroquinolines into useful cyclic amines, such as morpholinyl and piperazinyl derivatives, via SNAr reactions has been demonstrated as a viable synthetic strategy. researchgate.netsemanticscholar.orgresearchgate.net For instance, studies on related bromo-nitroquinoline systems have shown that the bromine atom can be readily substituted by cyclic amines under microwave-assisted conditions. researchgate.net

While the displacement of the bromo group is the most common pathway, the nitro group in nitroaromatic compounds can also be displaced by nucleophiles, although this is generally less frequent than halide displacement. nih.gov In some cases, amination of bromoquinolines can lead to rearranged products or ring transformations, for example, the reaction of 4-amino-2-bromo-quinoline with potassium amide can yield 4-amino-2-methylquinazoline. researchgate.net

Table 1: Examples of Amination Reactions on Related Quinolines This table is illustrative of typical amination reactions on activated quinoline systems.

| Starting Material | Reagent | Product | Reference |

| 6-Bromo-5-nitroquinoline (B1267105) | Morpholine (B109124) | 6-Morpholinyl-5-nitroquinoline | |

| 6-Bromo-5-nitroquinoline | Piperazine (B1678402) | 6-Piperazinyl-5-nitroquinoline | |

| 3-Bromo-4-nitroquinoline 1-oxide | 2-Methylaminoethanol | 3-(2-Hydroxy-ethylamino)-4-nitroquinoline 1-oxide | researchgate.net |

Cyanation Reactions: Formation of Cyanoquinoline Derivatives

The introduction of a cyano (-CN) group onto the quinoline core can be achieved through nucleophilic substitution of the bromine atom. The conversion of aryl bromides to aryl nitriles is a fundamental transformation in organic synthesis. rsc.org Modern methods often employ palladium catalysts with a cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are less toxic than other cyanide reagents. organic-chemistry.org

An organophotoredox-catalyzed method has been developed for the cyanation of aryl bromides using tosyl cyanide (TsCN) as the nitrile source. rsc.org This reaction proceeds through a silyl-radical-mediated bromine abstraction to generate an aryl radical, which is then trapped by the cyanide source. rsc.org Such methods are applicable to a wide range of bromoarenes and heteroarenes, including those with electron-withdrawing groups, and would be expected to be effective for this compound. rsc.orgorganic-chemistry.org The synthesis of various substituted 3-cyanoquinolines is of significant interest for pharmaceutical applications. google.com For example, 4-chloro-7-methoxy-6-nitro-quinoline-3-carbonitrile is a key intermediate synthesized through a multi-step process involving cyclization, nitration, and chlorination. google.com

The example of 3-cyano-4-quinolinol suggests a more complex transformation, potentially involving substitution of both the bromo and nitro groups along with subsequent chemical changes. The synthesis of 4-hydroxyquinoline (B1666331) derivatives can be achieved through methods like the condensation of β-keto esters with aromatic amines. acs.org

Influence of Nitro Group and Halogen on SNAr Reactivity

The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic properties and positions of its substituents.

Influence of the Nitro Group : The nitro group is a potent electron-withdrawing group that activates the aromatic ring toward nucleophilic attack. wikipedia.orgbyjus.com Its presence is often essential for the SNAr reaction to proceed at a reasonable rate. sinica.edu.tw The activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group (the halogen). byjus.commasterorganicchemistry.com In this compound, the nitro group at C-4 is para to the bromine atom at C-2, providing strong activation for nucleophilic attack at the C-2 position. This activation occurs because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the oxygen atoms of the nitro group through resonance, thus stabilizing it. byjus.commasterorganicchemistry.com

Reduction Chemistry of the Nitro Functionality in this compound

The nitro group of this compound can be readily reduced to the corresponding amino group, yielding 2-bromo-4-aminoquinoline. This transformation is a critical step in the synthesis of many complex quinoline derivatives, as the resulting amino group can be further functionalized. semanticscholar.org The reduction of aromatic nitro compounds is a well-established process in organic chemistry. researchgate.net

A variety of reducing agents can be employed for this purpose. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metal/acid systems. A solvent-free method using hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) in the presence of iron(III) catalysts under microwave irradiation has been shown to be effective for the reduction of various aromatic and N-heterocyclic nitro compounds, including 8-nitroquinoline. researchgate.net This method provides the corresponding amines in excellent yields. researchgate.net The reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates. nih.gov Industrial processes may utilize reagents like sulfur dioxide in a sulfuric acid medium at elevated temperatures and pressures. google.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Substrate Type | Reference |

| Hydrazine monohydrate, Pd/C | 6-Bromo-5-nitroquinoline | |

| Hydrazine hydrate, Alumina, FeCl₃·6H₂O (Microwave) | Aromatic/Heterocyclic Nitro Compounds | researchgate.net |

| H₂, Catalyst | General Organic Nitro Compounds | google.com |

| Sodium hydrogen sulphite | 1-Nitronaphthalene | google.com |

Other Transformations Involving the Bromine Moiety of this compound

Beyond SNAr reactions, the bromine atom in this compound serves as a handle for various other transformations, most notably metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are widely used to functionalize aryl and heteroaryl halides. nih.govresearchgate.net For instance, the Suzuki-Miyaura coupling reaction has been successfully applied to bromo-naphthalene and bromoquinoline scaffolds to create diverse libraries of compounds. nih.govdntb.gov.uanih.gov These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a ligand, and a base. nih.govtorontomu.ca The electron-withdrawing nitro group can influence the reactivity in these cross-coupling reactions. While it deactivates the ring towards electrophilic substitution, it generally permits palladium-catalyzed couplings at the bromo site. The versatility of these reactions allows for the introduction of aryl, vinyl, and alkynyl groups at the C-2 position of the quinoline ring, significantly expanding the molecular complexity that can be built from the this compound precursor. researchgate.net

Advanced Spectroscopic Characterization and Computational Analysis of 2 Bromo 4 Nitroquinoline

Vibrational Spectroscopy of 2-Bromo-4-nitroquinoline

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and bonding of a compound by probing its vibrational modes.

The FT-IR spectrum of this compound is expected to be characterized by vibrations originating from the quinoline (B57606) ring, the nitro group, and the carbon-bromine bond. The aromatic C-H stretching vibrations of the quinoline ring are anticipated in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1625-1430 cm⁻¹ range scialert.net.

The nitro group (NO₂) introduces strong and characteristic absorption bands. The asymmetric stretching vibration of the NO₂ group is expected to be observed in the 1570-1485 cm⁻¹ region, while the symmetric stretching vibration typically appears between 1370 and 1320 cm⁻¹ scialert.net. The presence of these two intense bands is a strong indicator of the nitro functionality. Additionally, scissoring, wagging, and rocking modes of the NO₂ group can be expected at lower frequencies scialert.net.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| NO₂ Asymmetric Stretch | 1570 - 1485 |

| Quinoline Ring C=C/C=N Stretch | 1625 - 1430 |

| NO₂ Symmetric Stretch | 1370 - 1320 |

| C-H In-plane Bending | 1300 - 1000 |

| C-NO₂ Stretch | ~1540 |

| NO₂ Bending Modes | 850 - 500 |

This table is generated based on data from analogous compounds.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group is often more intense in the Raman spectrum compared to its asymmetric counterpart. The quinoline ring vibrations, especially the ring breathing modes, are expected to produce strong Raman signals. The C-Br stretching vibration may also be observable in the Raman spectrum. Computational studies on similar molecules have shown that density functional theory (DFT) calculations can accurately predict Raman spectra, aiding in the assignment of vibrational modes nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.

For this compound, the ¹H NMR spectrum is expected to show signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts of the protons on the quinoline ring will be influenced by the strong electron-withdrawing effects of both the bromo and nitro substituents. Protons on the same ring as the substituents will be shifted downfield.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the quinoline ring will also be significantly affected by the substituents. The carbon atom directly attached to the bromine (C2) and the nitro group (C4) will exhibit characteristic chemical shifts. The typical range for aromatic carbons in ¹³C NMR is δ 120-150 ppm youtube.com. The presence of electron-withdrawing groups can shift the signals of nearby carbons to higher ppm values. Theoretical calculations of NMR chemical shifts for substituted quinolines have shown good correlation with experimental values, aiding in the definitive assignment of signals tsijournals.comnih.gov.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~8.5 - 9.0 | - |

| H5 | ~8.0 - 8.5 | ~125 - 130 |

| H6 | ~7.5 - 8.0 | ~128 - 132 |

| H7 | ~7.8 - 8.3 | ~130 - 135 |

| H8 | ~8.2 - 8.7 | ~120 - 125 |

| C2 | - | ~140 - 145 |

| C3 | - | ~120 - 125 |

| C4 | - | ~148 - 152 |

| C4a | - | ~125 - 130 |

| C5 | - | ~125 - 130 |

| C6 | - | ~128 - 132 |

| C7 | - | ~130 - 135 |

| C8 | - | ~120 - 125 |

This table is generated based on data from analogous compounds and general substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₅BrN₂O₂), the molecular weight is approximately 254.05 g/mol . Due to the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes youtube.com.

The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group, either as NO₂ (a loss of 46 amu) or NO (a loss of 30 amu) nih.govresearchgate.net. The loss of the bromine radical (a loss of 79 or 81 amu) is also a likely fragmentation pathway for this compound. Subsequent fragmentation of the quinoline ring would lead to smaller charged fragments.

Table 3: Predicted Mass Spectrometric Fragments for this compound

| m/z | Possible Fragment | Notes |

|---|---|---|

| 254/256 | [C₉H₅BrN₂O₂]⁺ | Molecular ion peak with bromine isotopic pattern |

| 208/210 | [C₉H₅BrN]⁺ | Loss of NO₂ |

| 224/226 | [C₉H₅BrNO]⁺ | Loss of NO |

| 175 | [C₉H₅N₂O₂]⁺ | Loss of Br |

This table is generated based on established fragmentation patterns of related compounds.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic quinoline system. The presence of the nitro group, a strong chromophore, is likely to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline researchgate.net. The absorption maxima for nitro-substituted quinolines are often observed in the range of 300-400 nm researchgate.net. The bromine atom, being a weaker auxochrome, will have a less pronounced effect on the absorption spectrum. Some nitroaromatic compounds also exhibit n→π* transitions, which are typically weaker and may be obscured by the more intense π→π* bands iu.edu.

Quantum Chemical Investigations of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data nih.gov. For this compound, DFT calculations can be employed to:

Predict vibrational frequencies: Calculated vibrational spectra can be compared with experimental FT-IR and Raman data to aid in the assignment of vibrational modes ultraphysicalsciences.org.

Calculate NMR chemical shifts: Theoretical predictions of ¹H and ¹³C chemical shifts can help in the unambiguous assignment of experimental NMR spectra nih.gov.

Analyze electronic properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about the electronic transitions observed in the UV-Vis spectrum. The HOMO-LUMO energy gap can be correlated with the chemical reactivity and kinetic stability of the molecule.

Generate Molecular Electrostatic Potential (MEP) maps: MEP maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Computational studies on structurally related quinazoline derivatives have demonstrated the utility of DFT in evaluating substituent effects on thermodynamic and electronic properties ufms.br. Similar investigations on this compound would provide a deeper understanding of its chemical behavior and spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

A DFT study would be the foundational step in characterizing this compound. This computational method is used to predict the most stable three-dimensional arrangement of atoms in the molecule (its optimized geometry). Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). This information is crucial for understanding the molecule's fundamental structure. However, no published optimized geometry parameters for this compound could be located.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, specific energy values for the HOMO, LUMO, and the resulting energy gap are not available in the surveyed literature, preventing an assessment of its electronic properties and reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other chemical species. Without computational data, an MEP map for this compound cannot be generated or described.

Natural Bond Orbital (NBO) Analysis of Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by second-order perturbation energy (E(2)), provides insight into the stability arising from electron delocalization, a phenomenon known as hyperconjugation. This analysis helps to understand the intramolecular bonding and potential intermolecular interactions. Specific NBO analysis, including donor-acceptor interactions and their stabilization energies for this compound, has not been reported in the available scientific papers.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectrum (UV-Vis spectrum) of a molecule. It calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies, along with their corresponding oscillator strengths, can be compared with experimental spectra to understand the electronic structure and the nature of the absorption bands. No TD-DFT studies detailing the electronic transition wavelengths (λ), excitation energies, and oscillator strengths for this compound were found.

Medicinal Chemistry and Biological Activity of 2 Bromo 4 Nitroquinoline Derivatives

2-Bromo-4-nitroquinoline as a Core for Bioactive Compounds

The unique electronic and structural features of the this compound nucleus, characterized by an electron-withdrawing nitro group and a reactive bromo substituent, make it a versatile starting point for the development of novel therapeutic agents.

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are major targets for drug discovery. nih.gov Adenosine (B11128) receptors, a class of GPCRs, are involved in various physiological processes, making them attractive targets for the treatment of cardiovascular, inflammatory, and neurological disorders. nih.govnih.gov

While the broader class of quinoline (B57606) derivatives has been investigated for activity at various GPCRs, specific research detailing the development of this compound derivatives as ligands for adenosine receptors or other GPCRs is not extensively documented in publicly available literature. The synthesis of novel adenosine receptor antagonists often involves complex heterocyclic systems, and the utility of the this compound scaffold in this specific context remains an area for future exploration. nih.govnih.gov

The development of novel anticancer agents is a critical area of medicinal chemistry. Quinoline derivatives have shown significant promise in this regard, with several compounds exhibiting potent antiproliferative and cytotoxic effects against various cancer cell lines. nih.gov

Research into brominated and nitrated quinoline derivatives has demonstrated their potential as anticancer agents. For instance, a study on novel brominated methoxyquinolines and a nitrated bromoquinoline derivative revealed significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines. nih.gov One of the synthesized compounds, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, showed the highest activity with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov Furthermore, 6,8-dibromo-5-nitroquinoline was found to effectively inhibit the migration of HT29 cells. nih.gov These findings underscore the potential of incorporating bromo and nitro groups into the quinoline scaffold to generate compounds with significant anticancer properties.

The cytotoxic effects of these compounds were also evaluated, indicating lower cytotoxicity compared to the standard anticancer drug 5-FU. nih.gov This suggests a favorable therapeutic window for these derivatives. The ability of some of these compounds to induce apoptosis further supports their potential as anticancer agents. nih.gov

Table 1: Antiproliferative Activity of Brominated and Nitrated Quinoline Derivatives nih.gov

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 9.6 |

| HeLa | 5.45 | |

| HT29 | 7.8 | |

| 6,8-dibromo-5-nitroquinoline | C6 | 15.2 |

| HeLa | 12.5 |

This table is based on data from a study on various brominated and nitrated quinoline derivatives and does not represent compounds directly synthesized from this compound, but rather illustrates the potential of this chemical class.

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. Quinoline derivatives have long been recognized for their broad-spectrum antimicrobial activity.

Studies on flavonoid derivatives containing bromine and nitro groups have shown that these substituents can significantly enhance antimicrobial properties. nih.gov For example, 6-chloro-8-nitroflavone demonstrated potent inhibitory activity against pathogenic bacteria. nih.gov While not quinolines, these findings highlight the potential contribution of bromo and nitro groups to antimicrobial efficacy.

In the context of antifungal research, various bromo-substituted heterocyclic compounds have been investigated. For instance, a novel 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone exhibited fungicidal activity against several Candida strains, with minimum inhibitory concentrations (MICs) for Candida albicans ranging from 0.00195 to 0.0078 μg/mL. frontiersin.org Another study on synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylate analogues also reported significant antifungal activity against C. albicans, with some derivatives showing MICs as low as 0.4 µg/mL. nih.gov

Table 2: Antifungal Activity of Bromo-Substituted Heterocyclic Compounds

| Compound Class | Fungal Strain | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans | 0.00195 - 0.0078 | frontiersin.org |

This table presents data on bromo-substituted compounds to illustrate the potential antifungal activity of derivatives from the this compound scaffold.

Malaria remains a significant global health problem, and the development of new antimalarial drugs is a priority. The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a classic example. semanticscholar.org

While specific research on this compound derivatives for antimalarial activity is limited, the broader class of quinoline derivatives continues to be a major focus in the search for new antimalarial agents. nih.govrsc.org The introduction of various substituents on the quinoline ring can modulate activity and overcome resistance mechanisms. The potential of the this compound core as a starting point for novel antimalarial compounds warrants further investigation.

Mechanistic Studies of Biological Actions of this compound Derivatives

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for rational drug design and development.

The molecular mechanisms through which quinoline derivatives modulate receptor function are diverse. For ligands of GPCRs, the interaction can lead to conformational changes in the receptor, initiating a cascade of intracellular signaling events. nih.gov Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site, is an increasingly important mechanism in GPCR drug discovery. nih.gov

Specific mechanistic studies on this compound derivatives in the context of receptor modulation are not well-documented. However, studies on other quinoline-based compounds provide insights into potential mechanisms. For instance, the interaction of 4-nitroquinoline (B1605747) 1-oxide (4-NQO), a related compound, with DNA has been studied, revealing intercalation between base pairs. nih.gov While this is a DNA-level interaction rather than receptor modulation, it highlights the ability of the quinoline ring to interact with biological macromolecules. The specific influence of the 2-bromo and 4-nitro substituents on receptor binding and modulation by its derivatives remains an area requiring dedicated research.

Cellular Pathways Involved in Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound and its derivatives are primarily attributed to their ability to induce programmed cell death, or apoptosis. Research on structurally related bromo- and nitro-substituted quinolines indicates that these compounds can trigger apoptosis through various cellular mechanisms. For instance, studies on compounds like 6-bromo-5-nitroquinoline (B1267105) have demonstrated significant antiproliferative and apoptotic effects in cancer cell lines. nih.gov The induction of apoptosis by these derivatives is often confirmed by characteristic cellular changes, such as DNA fragmentation, which can be visualized through techniques like DNA laddering assays. nih.gov

While the precise pathways for this compound are still under detailed investigation, the broader family of quinoline derivatives often exerts its cytotoxic effects by targeting key enzymes involved in DNA replication and cell division. One such mechanism is the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during replication. researchgate.net By inhibiting these enzymes, quinoline derivatives can lead to DNA damage and subsequently trigger the apoptotic cascade.

The presence of both a bromine atom and a nitro group on the quinoline scaffold is believed to enhance the cytotoxic potential. The nitro group, in particular, can be bioreduced within cells to form reactive intermediates that contribute to cellular stress and damage, further pushing the cell towards apoptosis. The cytotoxic impact of various brominated quinoline derivatives has been evaluated against a range of cancer cell lines, including C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer), showing significant inhibitory effects. nih.gov

Redox Activity and Reactive Oxygen Species (ROS) Generation in Biological Systems

The 4-nitroquinoline moiety in this compound derivatives is a key structural feature that suggests a significant role for redox activity and the generation of reactive oxygen species (ROS) in their biological effects. Nitroaromatic compounds are well-known for their ability to undergo enzymatic reduction in biological systems, a process that can lead to the formation of highly reactive intermediates and an increase in oxidative stress.

This process typically involves the one-electron reduction of the nitro group to a nitro anion radical. In the presence of molecular oxygen, this radical can transfer an electron to oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion radical (O₂⁻). This process, known as redox cycling, can lead to a significant accumulation of superoxide and other downstream ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

The resulting state of oxidative stress can have profound effects on cellular function. ROS can damage critical biomolecules, including DNA, proteins, and lipids, leading to cellular dysfunction and, ultimately, cell death. This ROS-mediated damage is considered a key component of the cytotoxic and genotoxic effects of many nitroaromatic compounds. For instance, the related compound 4-nitroquinoline 1-oxide (4-NQO) is a well-characterized carcinogen that exerts its effects in part through the generation of ROS, leading to oxidative DNA damage.

Protein-Ligand Interaction and Enzyme Inhibition Studies

The biological activity of this compound derivatives is intrinsically linked to their interactions with various protein targets within the cell. The quinoline scaffold is a common feature in many enzyme inhibitors, and the specific substitutions at the 2- and 4-positions can modulate the binding affinity and selectivity for different enzymes.

One of the primary mechanisms by which quinoline derivatives exhibit their anticancer effects is through the inhibition of enzymes critical for cancer cell survival and proliferation, such as topoisomerases and protein kinases. For example, certain brominated 8-substituted quinolines have been identified as novel topoisomerase I inhibitors. researchgate.net Topoisomerase I is essential for relaxing DNA supercoiling during replication and transcription, and its inhibition leads to DNA strand breaks and cell death.

Molecular docking studies, a computational method to predict the binding orientation of a small molecule to a protein target, have been instrumental in elucidating the potential protein-ligand interactions of quinoline derivatives. These studies help in understanding how these compounds fit into the active site of an enzyme and which specific amino acid residues they interact with. For instance, docking studies with 2H-thiopyrano[2,3-b]quinoline derivatives have revealed their binding affinity and interaction patterns with protein targets. nih.gov While specific enzyme inhibition data for this compound is an area of ongoing research, the existing body of work on related quinoline compounds provides a strong basis for its potential as an enzyme inhibitor.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective drug candidates. For this compound derivatives, the nature and position of substituents on the quinoline ring system are key determinants of their cytotoxic and other biological effects.

The core quinoline structure itself is a privileged scaffold in medicinal chemistry. The introduction of a bromine atom at the 2-position and a nitro group at the 4-position significantly influences the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

Key observations from SAR studies on related bromo- and nitro-substituted quinolines include:

Role of the Nitro Group : The presence of a nitro group, particularly at the 4-position, is often associated with enhanced cytotoxic activity. This is attributed to its electron-withdrawing nature and its potential for bioreduction to reactive intermediates that can induce cellular stress. nih.gov

Influence of Bromine Substitution : Halogen atoms like bromine can modulate the lipophilicity of the molecule, which affects its ability to cross cell membranes. The position of the bromine atom is also critical. For example, in a study of highly brominated quinolines, the substitution pattern was shown to significantly impact the antiproliferative activity. nih.gov

Other Substituents : The introduction of other functional groups at various positions on the quinoline ring can further refine the biological activity. For instance, the addition of hydroxyl groups to the quinoline core has been shown to enhance anticancer potential. researchgate.net

The table below summarizes the impact of different structural modifications on the biological activity of quinoline derivatives, based on findings from related compounds.

| Structural Modification | Impact on Biological Activity | Rationale |

| 4-Nitro Group | Generally increases cytotoxicity | Electron-withdrawing properties and potential for redox cycling. |

| Bromo Substitution | Modulates lipophilicity and target interaction | Affects membrane permeability and binding affinity. |

| Hydroxyl Groups | Can enhance anticancer activity | May increase hydrogen bonding interactions with target proteins. |

| Piperazinyl/Morpholinyl Groups | Can lead to potent antiproliferative effects | Can alter solubility and introduce new binding interactions. nih.gov |

In Silico Approaches in the Discovery of this compound Analogues

Computational Drug Design and Molecular Docking Simulations

In silico methods, particularly computational drug design and molecular docking, are powerful tools in the development of novel this compound analogues. openaccessjournals.com These approaches allow for the virtual screening of large libraries of compounds and provide insights into their potential interactions with biological targets, thereby accelerating the drug discovery process. openaccessjournals.com

Molecular docking simulates the binding of a ligand (in this case, a this compound derivative) to the active site of a target protein. openaccessjournals.com This allows researchers to predict the binding affinity and orientation of the compound, providing a rational basis for its potential biological activity. For quinoline-based compounds, common protein targets for docking studies include enzymes involved in cancer progression like protein kinases and topoisomerases. researchgate.netnih.gov

The process typically involves:

Target Identification : Selecting a protein that is relevant to a particular disease state.

Ligand Preparation : Creating a 3D model of the this compound analogue.

Docking Simulation : Using specialized software to predict the most likely binding pose of the ligand within the protein's active site.

Scoring and Analysis : Evaluating the predicted binding affinity and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

These simulations can help prioritize which novel analogues of this compound should be synthesized and tested experimentally, saving time and resources.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Profiling

Beyond predicting biological activity, in silico tools are also essential for evaluating the pharmacokinetic and toxicological properties of potential drug candidates, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov A compound with excellent biological activity may still fail in clinical trials if it has poor ADMET properties.

Various computational models and software platforms, such as ADMETlab 2.0 and admetSAR, are used to predict these properties based on the chemical structure of a compound. These predictions help in assessing the "drug-likeness" of this compound analogues at an early stage of development.

Key ADMET parameters that are typically evaluated include:

Absorption : Prediction of oral bioavailability and intestinal absorption.

Distribution : Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism : Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion : Estimation of the route and rate of elimination from the body.

Toxicity : Prediction of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity.

The table below provides a hypothetical example of a drug-likeness profile for a this compound analogue, based on commonly used computational predictors.

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| LogP (Lipophilicity) | 2-4 | Optimal for membrane permeability |

| Hydrogen Bond Donors | < 5 | Good for oral bioavailability |

| Hydrogen Bond Acceptors | < 10 | Good for oral bioavailability |

| Ames Mutagenicity | Potential for mutagenicity | A common concern for nitroaromatic compounds, requires experimental validation |

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity |

Catalytic Applications and Advanced Materials Science Prospects of 2 Bromo 4 Nitroquinoline

2-Bromo-4-nitroquinoline as a Building Block in Catalysis

The utility of this compound in catalysis would primarily stem from its role as a precursor to specialized ligands for organometallic complexes. The bromine atom at the 2-position of the quinoline (B57606) ring is a key reactive site, amenable to a variety of cross-coupling reactions.

One of the most promising applications is in the synthesis of phosphine ligands . These ligands are crucial in homogeneous catalysis, particularly in reactions catalyzed by transition metals like palladium, rhodium, and nickel. The synthesis would typically involve the reaction of this compound with a phosphine source, such as diphenylphosphine, in the presence of a suitable catalyst. The general synthetic approach is outlined in the table below.

| Reaction Type | Reactants | Potential Ligand Product | Potential Catalytic Applications |

| Buchwald-Hartwig Amination | This compound, Amines | Amino-functionalized quinolines | Cross-coupling reactions |

| Suzuki Coupling | This compound, Boronic acids | Aryl- or heteroaryl-substituted quinolines | C-C bond formation |

| Sonogashira Coupling | This compound, Terminal alkynes | Alkynyl-substituted quinolines | Synthesis of complex organic molecules |

| Phosphine Ligand Synthesis | This compound, Secondary phosphines | 2-(Diorganophosphino)-4-nitroquinolines | Hydrogenation, hydroformylation, cross-coupling |

The electronic properties of the resulting phosphine ligand, and consequently the catalytic activity of its metal complex, would be significantly influenced by the electron-withdrawing nitro group at the 4-position. This could enhance the catalytic efficiency in certain reactions by modifying the electron density at the metal center.

Furthermore, this compound could serve as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands . NHCs are a class of ligands that have gained prominence in catalysis due to their strong σ-donating properties and their ability to form robust bonds with metal centers. The synthesis of an NHC precursor from this compound would likely involve a multi-step process, beginning with the substitution of the bromine atom, followed by the construction of the imidazolium or related heterocyclic ring.

Potential for Integration into Organic Electronic and Advanced Materials

The quinoline moiety is a known component of various organic functional materials due to its electron-deficient nature and rigid, planar structure, which can facilitate intermolecular π-π stacking and charge transport. The incorporation of this compound into polymers or other advanced materials could impart interesting electronic and optical properties.

One potential application lies in the development of conjugated polymers for organic electronics. The bromine atom provides a handle for polymerization through cross-coupling reactions, such as Suzuki or Stille coupling. By copolymerizing this compound with other aromatic monomers, it would be possible to create polymers with alternating electron-donating and electron-accepting units, a common strategy for tuning the band gap and charge transport properties of organic semiconductors.

The strong electron-withdrawing nature of the nitro group would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material. This is a critical parameter for n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The potential properties and applications of materials derived from this compound are summarized in the table below.

| Material Class | Synthetic Route | Key Functional Groups | Potential Properties | Potential Applications |

| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki, Stille) | Quinoline, Nitro group | Tunable band gap, n-type semiconductivity | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Small Molecule Semiconductors | Functionalization via cross-coupling reactions | Extended π-conjugated system | High charge carrier mobility | Organic Light-Emitting Diodes (OLEDs), Sensors |

| Functional Dyes | Derivatization of the quinoline core | Chromophoric and auxochromic groups | Strong absorption/emission in the visible spectrum | Dye-sensitized solar cells, Imaging agents |

Future Research Trajectories and Unanswered Questions in 2 Bromo 4 Nitroquinoline Chemistry

Discovery of Novel and Efficient Synthetic Routes

The accessibility of 2-bromo-4-nitroquinoline is crucial for its application in multi-step syntheses. While established methods exist, such as the treatment of 4-nitroquinoline-1-oxide with phosphorus oxybromide, the development of more efficient, selective, and environmentally benign synthetic routes remains a key objective. scispace.com Future research could focus on:

Catalytic Methodologies: Exploring transition-metal-catalyzed C-H activation and halogenation of 4-nitroquinoline (B1605747) as a more direct and atom-economical approach.

Flow Chemistry: Implementing continuous flow processes to improve reaction control, enhance safety for nitration and bromination reactions, and facilitate scalable production.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Current Method (e.g., from N-oxide) | Established and proven | Optimization of reaction conditions, reagent stoichiometry |

| Catalytic C-H Bromination | High atom economy, reduced waste | Catalyst design, regioselectivity control |

| Flow Synthesis | Enhanced safety, scalability, reproducibility | Reactor design, optimization of flow parameters |

| Novel Brominating Agents | Improved selectivity, milder conditions | Screening of new reagents, mechanistic studies |

In-depth Mechanistic Understanding of Complex Reactions

This compound is characterized by its reactivity in nucleophilic substitution reactions, where either the bromine atom at the C2 position or the nitro group at the C4 position can be displaced. researchgate.netjst.go.jp For instance, it is known to react with potassium cyanide, leading to cyano-substituted quinolines. researchgate.netjst.go.jpjst.go.jp However, a detailed mechanistic understanding of its reactivity profile is not fully developed.

Future investigations should aim to:

Elucidate Reaction Pathways: Systematically study the kinetics and thermodynamics of nucleophilic aromatic substitution (SNAr) reactions with a diverse range of nucleophiles to determine the factors governing regioselectivity (C2 vs. C4 substitution).

Isolate and Characterize Intermediates: Utilize spectroscopic techniques (e.g., low-temperature NMR) to detect and characterize transient species, such as Meisenheimer complexes, which are key intermediates in SNAr reactions.

Explore Transition-Metal Catalysis: Investigate its participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which would significantly broaden its synthetic utility. Understanding the oxidative addition and reductive elimination steps involving the C-Br bond is critical.

Rational Design of Highly Potent and Selective Therapeutic Agents

The primary value of this compound lies in its role as a scaffold for medicinal chemistry. It has been successfully employed as a starting material for the synthesis of adenosine (B11128) A3 receptor allosteric enhancers and precursors for PET imaging agents designed to detect tau protein aggregates in neurological disorders like Alzheimer's disease. scispace.comgoogleapis.comgoogle.com

Building on this foundation, future research should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing focused libraries of derivatives by modifying the substituents introduced at the C2 and C4 positions. This will help in building comprehensive SAR models to guide the design of next-generation therapeutic agents.

Target-Based Design: Using the this compound core to design ligands for other high-value biological targets, such as kinases, proteases, or other G-protein coupled receptors, where the quinoline (B57606) motif is known to be a privileged structure.

Bioisosteric Replacement: Exploring the replacement of the bromine atom or the nitro group with other functional groups to fine-tune the physicochemical properties (e.g., solubility, metabolic stability) of the final compounds.

| Derivative Class | Therapeutic Target | Rationale for Future Work |

| Aminoquinolines | Adenosine A3 Receptor | Optimization of allosteric modulatory activity, improving selectivity. scispace.com |

| Aryl-substituted quinolines | Tau Protein Aggregates | Development of PET tracers with enhanced brain uptake and binding affinity. googleapis.comgoogle.com |

| Novel Heterocyclic Hybrids | Kinases, Other Receptors | Exploiting the quinoline core as a scaffold for new target classes. |

Exploration of Emerging Applications in Interdisciplinary Fields

Beyond medicinal chemistry, the unique electronic and structural features of the this compound scaffold suggest potential applications in materials science and chemical biology. The electron-withdrawing nature of the nitro group and the presence of a reactive C-Br bond make it an intriguing building block for functional materials.

Promising, yet underexplored, avenues of research include:

Organic Electronics: Synthesizing conjugated polymers or small molecules incorporating the this compound unit for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Dyes and Sensors: Developing novel chromophores where the quinoline core's photophysical properties are modulated by substitution at the C2 position. These could function as fluorescent probes for specific ions or biomolecules.

Chemical Biology Probes: Designing and synthesizing derivatives that can be used as covalent probes to label and identify specific protein targets within a cellular context.

Synergistic Integration of Experimental and Computational Methodologies

The advancement of this compound chemistry can be significantly accelerated by combining experimental synthesis and characterization with theoretical calculations. vdoc.pub Computational chemistry offers powerful tools to predict reactivity and guide experimental design.

Future work should emphasize a synergistic approach:

Predicting Reactivity: Employing Density Functional Theory (DFT) to calculate electron density distributions, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. This can predict the most likely sites for nucleophilic or electrophilic attack and rationalize observed regioselectivity in substitution reactions. vdoc.pub

Modeling Reaction Mechanisms: Using computational methods to map the potential energy surfaces of complex reactions, identify transition states, and calculate activation barriers. This can provide a deeper understanding of reaction mechanisms that are difficult to probe experimentally.

Virtual Screening and Docking: In the context of drug design, using molecular docking simulations to predict the binding modes and affinities of virtual libraries of this compound derivatives with their biological targets, thereby prioritizing the synthesis of the most promising candidates.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Bromo-4-nitroquinoline, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via electrophilic substitution or condensation reactions. For example, bromination of 4-nitroquinoline derivatives using brominating agents like or in anhydrous solvents (e.g., ) under reflux can be optimized by varying temperature (80–120°C) and stoichiometry. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .

- Data Validation : Monitor reaction progress using TLC and confirm product identity via (e.g., aromatic proton splitting patterns) and .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Analytical Workflow :

- : Aromatic protons appear as doublets or triplets in the δ 7.5–9.0 ppm range; bromine’s electron-withdrawing effect deshields adjacent protons.

- : Nitro and bromo substituents cause distinct shifts (e.g., C-Br at ~110 ppm, C-NO at ~150 ppm).

- IR Spectroscopy : Confirm nitro groups via asymmetric stretching (~1520 cm) and symmetric stretching (~1350 cm) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Best Practices : Store in amber vials at –20°C under inert atmosphere (argon) to prevent photodegradation and hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over time .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodology : Perform geometry optimization using Gaussian09 at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare with experimental Hammett substituent constants () to predict regioselectivity in cross-coupling reactions .

Q. What experimental strategies address discrepancies in reported reaction yields for bromo-nitroquinoline derivatives?

- Troubleshooting :

- Controlled Replication : Systematically vary catalyst (e.g., Pd(OAc)), solvent (DMF vs. THF), and base (KCO vs. CsCO).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry accordingly .

Q. How does the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) versus transition-metal-catalyzed coupling?

- Mechanistic Insights :

- SNAr : The nitro group activates the ring for substitution at the 2-position via resonance withdrawal. Use kinetic studies (UV-Vis monitoring) to compare rates with non-nitro analogs.

- Cross-Coupling : Evaluate Pd-catalyzed Buchwald-Hartwig amination; nitro groups may compete as directing groups, requiring ligand screening (XPhos vs. SPhos) .

Data Analysis & Validation

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Quality Control :

- HPLC-PDA : Use a gradient elution (10–90% acetonitrile in 20 min) to resolve impurities; purity ≥98% required for bioassays.

- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.